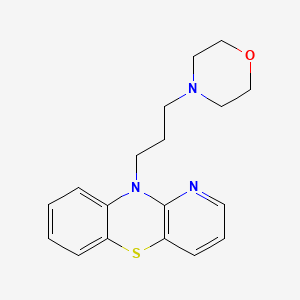
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)-: is a complex organic compound with a unique structure that combines a pyrido and benzothiazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- typically involves the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes can vary, but they generally involve multi-step processes that include the formation of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and chemical engineering.
Mécanisme D'action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
10H-Pyrido(3,2-b)(1,4)benzothiazine: This compound shares the core structure but lacks the 10-(3-morpholinopropyl) group.
Isothipendyl: A related compound with similar structural features but different functional groups.
Prothipendyl: Another related compound with variations in the substituents on the core structure.
Uniqueness: 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is unique due to the presence of the 10-(3-morpholinopropyl) group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
67465-78-5 |
|---|---|
Formule moléculaire |
C18H21N3OS |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)morpholine |
InChI |
InChI=1S/C18H21N3OS/c1-2-6-16-15(5-1)21(18-17(23-16)7-3-8-19-18)10-4-9-20-11-13-22-14-12-20/h1-3,5-8H,4,9-14H2 |
Clé InChI |
IAEXWMMGYDTCND-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


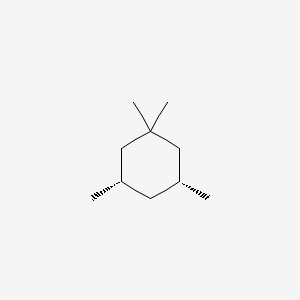
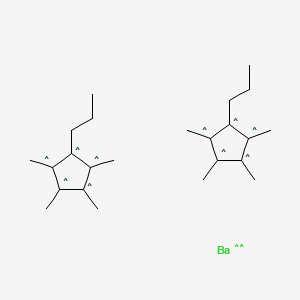
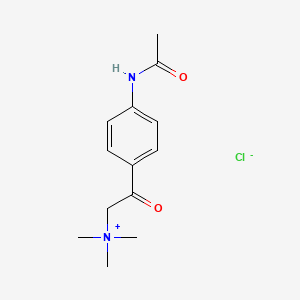
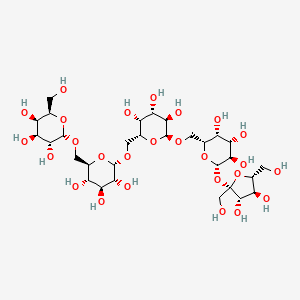



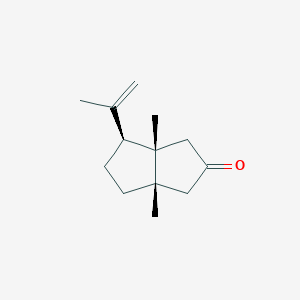
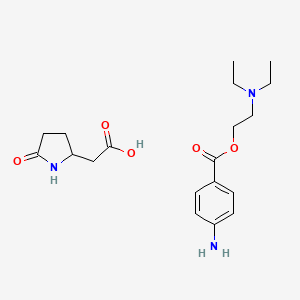
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
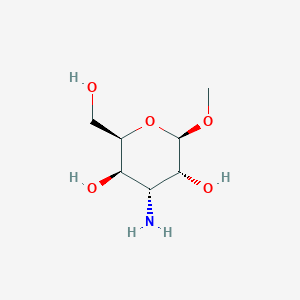
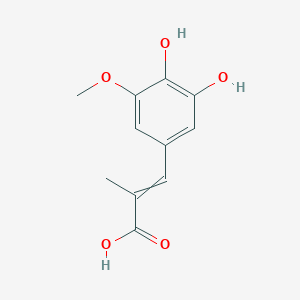
![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
